2-Bromo-4-ethoxy-5-methoxybenzaldehyde
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Overview
Description
2-Bromo-4-ethoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzaldehyde core. This compound is primarily used in research and development within the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Brominated compounds like this often react via an sn1 or sn2 pathway , which involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Given its use in proteomics research , it may influence protein synthesis or degradation pathways.
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
Its use in proteomics research suggests that it may have significant effects on protein function or structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde typically involves the bromination of 4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-4-ethoxy-5-methoxybenzoic acid.
Reduction: Formation of 2-Bromo-4-ethoxy-5-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-4-ethoxy-5-methoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials for various industrial applications.
Comparison with Similar Compounds
3-Bromo-4-ethoxy-5-methoxybenzaldehyde: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
2-Bromo-5-methoxybenzaldehyde: Lacks the ethoxy group, which can influence its solubility and reactivity.
2-Bromo-4-methoxybenzaldehyde: Lacks the ethoxy group and has different reactivity patterns.
Uniqueness: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups, along with the bromine atom, makes it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
2-bromo-4-ethoxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOXYYVXSGMMFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284709 |
Source
|
Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56517-31-8 |
Source
|
Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56517-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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